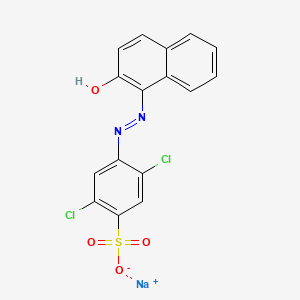

Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate

Description

Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is a synthetic organic compound known for its vibrant color and stability. It is commonly used as a dye and has applications in various scientific fields due to its unique chemical properties.

Properties

CAS No. |

97404-04-1 |

|---|---|

Molecular Formula |

C16H9Cl2N2NaO4S |

Molecular Weight |

419.2 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H10Cl2N2O4S.Na/c17-11-8-15(25(22,23)24)12(18)7-13(11)19-20-16-10-4-2-1-3-9(10)5-6-14(16)21;/h1-8,21H,(H,22,23,24);/q;+1/p-1 |

InChI Key |

FJISWYRUJFALJF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxy-1-naphthalenesulfonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydroxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Formation of 2,5-dichloroaniline and 2-hydroxy-1-naphthalenesulfonic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dyeing and Textile Industry

Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate is primarily utilized as a dye in the textile industry. Its bright orange color is favored for dyeing various fabrics, including cotton and wool. The dye exhibits excellent solubility in water, which enhances its application in aqueous dyeing processes.

| Property | Value |

|---|---|

| Solubility | Soluble in water |

| Color Fastness | High |

| Application Type | Direct dye |

Biological Studies

The compound has been extensively studied for its biological effects and potential applications in biomedical research. It serves as a model compound for investigating the mechanisms of azo dye metabolism and its effects on biological systems.

Case Study: Toxicological Assessment

A study assessed the cytotoxicity of this compound on human cell lines. Results indicated that the compound exhibited dose-dependent cytotoxic effects, providing insights into its safety profile and potential risks associated with exposure.

Environmental Monitoring

Due to its widespread use in industrial applications, this compound has become a subject of environmental monitoring studies. Its persistence in wastewater and potential impact on aquatic ecosystems necessitate the development of analytical methods for detection and quantification.

Analytical Method Development

Research has focused on developing sensitive methods for detecting this compound in environmental samples. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been employed to monitor its levels in effluents from textile industries.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

- Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate

- Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate

- Sodium 2,4-dichloro-5-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate

Uniqueness

Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two chlorine atoms and a hydroxyl group on the naphthyl ring enhances its reactivity and stability compared to other similar compounds .

Biological Activity

Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate, commonly referred to as Orange II, is an azo dye with significant biological activity. It is characterized by its chemical formula and a molecular weight of approximately 419.21 g/mol. This compound is notable for its applications in various fields, including medicine and environmental science.

| Property | Details |

|---|---|

| CAS Number | 97404-04-1 |

| Molecular Formula | C16H9Cl2N2NaO4S |

| Molecular Weight | 419.21 g/mol |

| EINECS Number | 306-767-0 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effects against various bacterial strains, demonstrating significant inhibition of growth in Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases. The anti-inflammatory activity is attributed to the modulation of cytokine production and inhibition of inflammatory pathways.

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The effectiveness appears to be dose-dependent, with higher concentrations yielding greater cytotoxic effects.

Case Studies

- Study on Antimicrobial Activity : A comprehensive study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antibacterial properties .

- Anti-inflammatory Research : In a controlled experiment involving albino rats, the administration of the compound led to a significant reduction in paw edema induced by carrageenan, showcasing its anti-inflammatory potential .

- Cytotoxicity Assessment : A study conducted on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations above 100 µM, with a viability reduction of over 70% after 48 hours .

Q & A

Q. What are the established synthesis methods for Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate, and how can purity be optimized?

Answer: The compound is synthesized via diazo-coupling reactions. A typical method involves:

Dissolving 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in ethanol with glacial acetic acid.

Reacting with substituted benzaldehyde under reflux for 4 hours.

Evaporating the solvent under reduced pressure and filtering the precipitate .

For purity optimization:

Q. How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

Answer: Key characterization techniques include:

- UV-Vis Spectroscopy : Strong absorbance in the visible range (λmax ~ 480–490 nm) due to the azo-chromophore .

- FT-IR : Peaks at 1600–1500 cm<sup>−1</sup> (N=N stretching), 3400 cm<sup>−1</sup> (O–H), and 1180 cm<sup>−1</sup> (S=O) confirm functional groups .

- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to verify molecular ion peaks (m/z 350.32 for [M–Na]<sup>−</sup>) .

Q. What are the primary research applications of this compound in environmental or biological studies?

Answer:

- Environmental Adsorption Studies : Acts as a model pollutant for evaluating activated carbon adsorption kinetics. Reported maximum adsorption capacity: 116 mg/g at pH 3 .

- Biological Staining : Used as Acid Orange 7 (C.I. 15510) in histology due to its affinity for proteinaceous tissues .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this azo compound?

Answer:

- Single-Crystal XRD : Refine structures using SHELXL (space group P21/c, Z = 4) to confirm bond lengths (e.g., N=N: ~1.25 Å) and dihedral angles between aromatic rings .

- Data Contradictions : Discrepancies in π-π stacking distances (e.g., 3.5 Å vs. 3.8 Å) may arise from solvent inclusion; use PLATON’s SQUEEZE to model disordered solvent .

Q. What thermodynamic parameters govern its adsorption onto activated carbon, and how are they derived?

Answer: From Langmuir isotherm and van’t Hoff plots :

Q. How do substituents on the naphthyl ring influence photostability and degradation pathways?

Answer:

- Photodegradation : Under UV light, the azo bond (–N=N–) cleaves via cis-trans isomerization, forming aromatic amines (e.g., 2-naphthol).

- Substituent Effects : Electron-withdrawing groups (e.g., –Cl) reduce degradation rates by stabilizing the azo bond. Use LC-QTOF-MS to identify degradation intermediates like sulfonated naphthoquinones .

Q. Can computational modeling predict interactions between this compound and biomacromolecules?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to serum albumin (PDB ID: 1AO6). The sulfonate group forms hydrogen bonds with Lys-195 and Arg-218, while the naphthyl ring engages in hydrophobic interactions .

- MD Simulations (GROMACS) : Assess stability of the complex over 100 ns; root-mean-square deviation (RMSD) > 3 Å indicates weak binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.